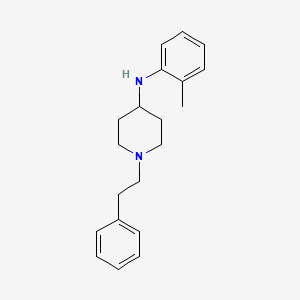

N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine

Descripción general

Descripción

El despropionil orto-metilfentanilo es un opioide sintético clasificado como un análogo del precursor de fentanilo 4-anilino-N-fenil-etilpiperidina (4-ANPP) . Es estructuralmente similar a los opioides conocidos y se utiliza a menudo en la síntesis de análogos del fentanilo . Este compuesto no está incluido en la Ley de Sustancias Controladas en los Estados Unidos .

Métodos De Preparación

La síntesis de Despropionil orto-metilfentanilo implica la modificación de la estructura de la 4-anilino-N-fenil-etilpiperidina (4-ANPP) . La ruta sintética generalmente incluye los siguientes pasos:

Formación de 4-ANPP: Esto se logra mediante la reacción de anilina con bromuro de fenil etilo en presencia de una base.

Metilación: Luego, el 4-ANPP se metila en la posición orto utilizando un agente metilante como el yoduro de metilo.

Despropionilación: El paso final implica la eliminación del grupo propionilo para producir Despropionil orto-metilfentanilo.

Análisis De Reacciones Químicas

Acylation Reactions

The secondary amine group in N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine undergoes acylation to form tertiary amides. For example:

-

Reagent : Propionic anhydride.

-

Conditions : CH2Cl2 solvent, sodium hydride (NaH) as a base, room temperature .

Product : N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide .

Key observations :

-

The reaction proceeds via nucleophilic acyl substitution.

-

The product is isolated as a white solid after silica gel chromatography .

Conformational Analysis

The compound exhibits restricted rotation around the Ar–N(CO) bond due to steric hindrance from the 2-methylphenyl group. Key findings include:

-

Atropisomerism : Observed in derivatives with 2′- and 6′-substituted anilino moieties .

-

ΔG‡ (activation energy) : 96 kJ/mol at 37 °C for 2′-methyl-substituted analogs, indicating stable atropisomers .

Structural Derivatives

Modifications at the piperidine nitrogen yield diverse analogs:

| Derivative Type | Example | Key Feature | Source |

|---|---|---|---|

| Heteroaryl Amides | N-Pyrrole-2-carboxamide (1 ) | Enhanced rigidity | |

| Benzoyl Derivatives | 4-Fluorobenzoyl (34 ) | Improved metabolic stability |

Comparative Reactivity

The compound’s reactivity is influenced by:

Aplicaciones Científicas De Investigación

El Despropionil orto-metilfentanilo tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El Despropionil orto-metilfentanilo ejerce sus efectos al actuar como un agonista del receptor opioide mu . Al unirse a estos receptores, inhibe la liberación de neurotransmisores nociceptivos como la sustancia P, GABA, dopamina, acetilcolina y noradrenalina . Esto resulta en efectos analgésicos y menor excitabilidad neuronal .

Comparación Con Compuestos Similares

El Despropionil orto-metilfentanilo es similar a otros análogos del fentanilo como:

- Orto-metilfentanilo

- Meta-metilfentanilo

- Para-metilfentanilo

- Orto-metil 4-ANPP

- Orto-metil furano fentanilo

- Orto-metil ciclopropil fentanilo

- Orto-metil acetil fentanilo

- Orto-metil fenil fentanilo

- Orto-metil acrilfentanilo

- Orto-metil metoxi acetil fentanilo .

Lo que diferencia al Despropionil orto-metilfentanilo es su modificación estructural específica, que influye en su afinidad de unión y potencia farmacológica .

Actividad Biológica

N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine is a compound of interest within the field of medicinal chemistry, particularly due to its structural similarities to known opioid analgesics. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2-methylphenyl and 2-phenylethyl amines with piperidine derivatives, often employing various acylation methods to enhance potency and selectivity.

Opioid Receptor Affinity

Research indicates that compounds in the fentanyl series, including this compound, exhibit high affinity for the μ-opioid receptor (MOR). For instance, studies have shown that related compounds demonstrate μ-selectivity with IC50 values in the nanomolar range, suggesting strong binding capabilities .

| Compound Name | μ-Receptor Affinity (IC50) | δ-Receptor Affinity | κ-Receptor Affinity |

|---|---|---|---|

| This compound | TBD | Low | Almost inactive |

| Fentanyl | 9.45 ± 4.05 × 10⁻⁹ M | Low | Almost inactive |

| Morphine | 3.31 ± 0.94 × 10⁻⁸ M | Moderate | Low |

Analgesic Activity

The analgesic properties of this compound are significant, with studies indicating that its efficacy is comparable to established opioids like fentanyl. The compound's ED50 values have been explored in various animal models, demonstrating potent analgesic effects .

In Vivo Studies

In preclinical studies, this compound has been evaluated for its analgesic efficacy using models such as the tail-flick test in rodents. Results have shown that the compound produces a dose-dependent analgesic effect, similar to that of morphine but with a potentially lower side effect profile .

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits potent analgesic effects, it also presents risks associated with opioid use, such as respiratory depression and dependence. The safety profile is currently under investigation, with ongoing studies aimed at understanding its metabolic pathways and potential for abuse .

Propiedades

IUPAC Name |

N-(2-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-7-5-6-10-20(17)21-19-12-15-22(16-13-19)14-11-18-8-3-2-4-9-18/h2-10,19,21H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFMMFWGILFTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2CCN(CC2)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036728 | |

| Record name | Despropionyl o-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28456-18-0 | |

| Record name | Despropionyl ortho-methylfentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028456180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Despropionyl o-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESPROPIONYL ORTHO-METHYLFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6RUP4MX7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.